N-{6-ethylthieno[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
Description
N-{6-ethylthieno[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of thienopyrimidines
Properties
Molecular Formula |
C17H24N4OS |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
6-ethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H24N4OS/c1-2-14-9-15-16(18-11-19-17(15)23-14)20-12-3-6-21(10-12)13-4-7-22-8-5-13/h9,11-13H,2-8,10H2,1H3,(H,18,19,20) |
InChI Key |
IMRGQVPDUYXIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3CCN(C3)C4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-ethylthieno[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-d]pyrimidine core, which is then functionalized with an ethyl group at the 6-position. The oxan-4-yl group is introduced through a nucleophilic substitution reaction, and the pyrrolidin-3-amine moiety is added via a reductive amination process. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{6-ethylthieno[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
N-{6-ethylthieno[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{6-ethylthieno[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
- N-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)glycine
- 3-ALLYL-6-ETHYLTHIENO [2,3-D]PYRIMIDIN-4 (3H)-ONE
Uniqueness
N-{6-ethylthieno[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the oxan-4-yl and pyrrolidin-3-amine moieties enhances its potential for diverse applications compared to other similar compounds .
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